Bienvenue dans la boutique en ligne BenchChem!

1-(4-Boc-amino-phenyl)-piperazine

Synthetic methodology Process chemistry Piperazine functionalization

1-(4-Boc-amino-phenyl)-piperazine (systematically named tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, CAS 170911-92-9) is an orthogonally functionalized piperazine derivative bearing a Boc-protected tertiary amine on the piperazine ring and a free primary aniline at the para position. With a molecular weight of 277.36 g/mol, LogP of approximately 2.91, and a polar surface area of 58.8 Ų, this solid intermediate finds application as a key building block in medicinal chemistry programs targeting kinase inhibitors, protease inhibitors, and antiplasmodial agents.

Molecular Formula C15H25Cl2N3O2
Molecular Weight 350.3 g/mol
Cat. No. B13637957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Boc-amino-phenyl)-piperazine
Molecular FormulaC15H25Cl2N3O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18;;/h4-7,16H,8-11H2,1-3H3,(H,17,19);2*1H
InChIKeyYGFKHVZRQGHMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Boc-Amino-Phenyl)-Piperazine: A Dual-Functional Piperazine Building Block for Sequential Derivatization


1-(4-Boc-amino-phenyl)-piperazine (systematically named tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, CAS 170911-92-9) is an orthogonally functionalized piperazine derivative bearing a Boc-protected tertiary amine on the piperazine ring and a free primary aniline at the para position . With a molecular weight of 277.36 g/mol, LogP of approximately 2.91, and a polar surface area of 58.8 Ų, this solid intermediate finds application as a key building block in medicinal chemistry programs targeting kinase inhibitors, protease inhibitors, and antiplasmodial agents [1]. The compound is commercially available in both free base (≥98% HPLC purity) and dihydrochloride salt forms (CAS 273727-52-9), the latter offering improved aqueous handling characteristics for certain synthetic workflows .

Why 1-(4-Boc-Amino-Phenyl)-Piperazine Cannot Be Simply Replaced by Unprotected or Mono-Protected Analogs


In-class piperazine building blocks such as 1-(4-aminophenyl)piperazine (CAS 67455-41-8) or 1-Boc-piperazine (CAS 57260-71-6) lack the precise orthogonal protection topology required for sequential N-functionalization strategies . The unprotected 1-(4-aminophenyl)piperazine suffers from chemoselectivity failures during reactions targeting either amine, leading to complex mixtures and lower yields. Conversely, simple 1-Boc-piperazine lacks the aniline handle altogether, preventing direct incorporation into aryl-amination sequences. The target compound uniquely positions the acid-labile Boc group on the piperazine nitrogen while leaving the aniline nitrogen free for electrophilic reactions (acylation, sulfonylation, or reductive amination), enabling stepwise, high-yield derivatization without intermediate protection/deprotection cycles . Procurement of a substitute forces the user to either introduce additional protection steps—incurring time and yield penalties—or accept compromised regiochemical control in downstream products.

Quantitative Differentiation of 1-(4-Boc-Amino-Phenyl)-Piperazine Against Key Analogs


Synthetic Efficiency: Nitro-Reduction Route Delivers Approximately 2.3-Fold Higher Yield Than Copper-Catalyzed Direct Coupling

Two principal synthetic routes to 1-(4-Boc-amino-phenyl)-piperazine are documented. The first involves copper-catalyzed C–N coupling of 4-iodoaniline with 1-Boc-piperazine (K₃PO₄, CuI, ethylene glycol, 80 °C, 30 h), delivering the target compound in a modest 43% yield after chromatographic purification . In contrast, reduction of the nitro precursor 4-(4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester proceeds with near-quantitative efficiency, achieving approximately 98% yield . The nitro-reduction route thus offers a significantly more economical procurement pathway for users sourcing this intermediate at scale, directly reducing cost per gram by minimizing material losses.

Synthetic methodology Process chemistry Piperazine functionalization

LogP Differential Drives Differential Extraction and Chromatographic Behavior Against Unprotected Analog

The Boc group on the piperazine nitrogen significantly elevates the compound's lipophilicity relative to its fully deprotected analog. The target compound exhibits a LogP of approximately 2.91 (or LogD₇.₄ ≈ 1.99), whereas the unprotected 1-(4-aminophenyl)piperazine (MW 177.25) has a predicted LogP of roughly 1.4 and substantially higher aqueous solubility . This differential translates into distinct extraction and chromatographic behavior: the Boc-protected intermediate partitions readily into organic solvents (ethyl acetate, dichloromethane) even from neutral aqueous phases, simplifying work-up procedures. The unprotected analog requires more polar extraction conditions and may necessitate ion-exchange or reverse-phase chromatography for purification, increasing processing time and solvent consumption.

Physicochemical profiling Purification optimization Drug-like property assessment

Boc Protection Enables Orthogonal Sequential Functionalization Not Achievable with Cbz-Protected Analogs

The Boc group on the piperazine nitrogen of the target compound can be selectively cleaved using mild acidic conditions (e.g., 15–20% TFA in DCM, 0 °C to room temperature, 15–20 minutes) without affecting the 4-aminophenyl substituent . In contrast, 1-Cbz-4-(4-aminophenyl)piperazine requires hydrogenolysis (H₂, Pd/C) for deprotection, which also reduces reducible functionalities commonly present in drug-like intermediates (e.g., aryl halides, nitro groups, olefins), leading to off-target deprotection or over-reduction. The Fmoc analog requires basic cleavage conditions (piperidine/DMF) that may promote epimerization or β-elimination side reactions. This orthogonal reactivity makes the Boc-protected derivative uniquely compatible with multi-step sequences involving reduction-sensitive or base-sensitive functional groups, enabling convergent synthetic strategies where the protecting group can be removed at the final stage without damaging the assembled pharmacophore.

Orthogonal protection strategy Solid-phase synthesis Medicinal chemistry workflow

Analytical Purity Benchmarking: TCI-Grade Material Validated by Dual HPLC and qNMR Exceeds Common Commercial Specifications

The target compound is commercially supplied by TCI with a purity specification of ≥98.0% by HPLC (area%) and independently confirmed ≥98.0% by quantitative NMR (qNMR), with NMR structural confirmation provided for each lot . This dual-method orthogonal purity certification exceeds the typical single-method (HPLC-only) specification offered for closely related analogs and non-Boc-protected piperazine building blocks, which are often specified at 95–97% purity without qNMR verification. The availability of a certified analytical reference standard (CATO C4X-149754, >95% purity, ISO 17034 accredited) further supports its use in impurity profiling and pharmaceutical quality control applications [1].

Quality control Analytical characterization Reference standard

Optimal Application Scenarios for 1-(4-Boc-Amino-Phenyl)-Piperazine Procurement


Stepwise Synthesis of N-Acyl-N′-aryl Piperazine Kinase Inhibitor Libraries

The target compound is ideally suited as a starting material for kinase inhibitor programs requiring sequential functionalization of the piperazine ring. The free aniline is first derivatized via acylation or sulfonylation to install the kinase hinge-binding motif, followed by TFA-mediated Boc deprotection of the piperazine nitrogen, which is then alkylated or coupled to introduce a solubility-enhancing or target-engagement moiety. The 98% purity specification and orthogonal protection scheme minimize purification burden at each step, enabling high-throughput parallel synthesis workflows .

Pharmaceutical Impurity Profiling and Reference Standard Qualification

The compound is a documented intermediate and potential impurity in itraconazole synthesis [1]. The availability of an ISO 17034-certified reference standard (CATO C4X-149754) enables its use as a qualified impurity marker in HPLC/LC-MS methods for pharmaceutical quality control, supporting regulatory filings that require identification and quantification of process-related impurities. The dual HPLC/qNMR purity certification provides the traceable accuracy required for compendial method validation .

Farnesyl Protein Transferase (FPTase) Inhibitor Lead Optimization

Derivatives of 4-amino-phenyl piperazine, for which the target compound serves as a direct synthetic precursor, have demonstrated low nanomolar inhibitory activity against FPTase in both isolated enzyme and cell-based assays [2]. The Boc-protected intermediate allows medicinal chemists to rapidly explore SAR at the piperazine N-4 position while maintaining the critical 4-aminophenyl pharmacophore, accelerating hit-to-lead optimization timelines in oncology programs.

Solid-Phase Organic Synthesis (SPOS) of Piperazine-Focused Compound Libraries

The orthogonal protection topology (acid-labile Boc on piperazine, free aniline for on-resin attachment) makes this building block compatible with Fmoc-SPOS strategies where the aniline can be immobilized onto acid-labile resin linkers. After solid-phase derivatization of the piperazine nitrogen, the compound can be cleaved from the resin under mild acidic conditions that simultaneously remove the Boc group, yielding the fully deprotected N-functionalized piperazine in a single step. This convergent strategy reduces the number of solution-phase purification steps and improves library purity and yield [3].

Quote Request

Request a Quote for 1-(4-Boc-amino-phenyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.